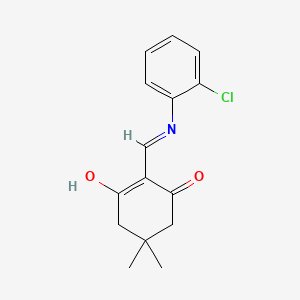

2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related cyclohexane-1,3-dione derivatives often involves multicomponent reactions that allow for the introduction of various substituents into the cyclohexane-1,3-dione framework, enhancing its reactivity and enabling the formation of complex structures. For instance, the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with amino-acid esters leads to enamine derivatives, showcasing the flexibility of cyclohexane-1,3-dione derivatives as precursors in organic synthesis (Halpern & James, 1964).

Molecular Structure Analysis

The molecular structure of cyclohexane-1,3-dione derivatives is crucial for understanding their chemical reactivity. X-ray crystallography studies reveal that such compounds can exhibit various supramolecular structures, depending on substituent effects and intermolecular interactions. For example, certain derivatives crystallize in the triclinic space group, forming dimers and tetramers through weak C-H...O hydrogen bonds, which significantly influence their chemical behavior (Low et al., 2002).

科学的研究の応用

Antimicrobial Activity

A study presented the synthesis and evaluation of a new series of compounds derived from 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione for their antibacterial and antifungal activities. These compounds exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating potential as new antimicrobial agents (Ghorab et al., 2017).

Structural Analysis and Synthesis

Another research focused on the structural analysis of derivatives of the compound, including theoretical investigation into the reactions involved in their preparation. The study provided insights into the conformational features and electronic delocalization paths within these molecules, contributing to the understanding of their chemical behavior and potential applications in synthesis (Silva et al., 2018).

Novel Derivatives and Applications

Further research involved the synthesis of N-confused porphyrin derivatives by reacting active methylene compounds like 5,5-dimethylcyclohexane-1,3-dione with the 3-C position of N-confused porphyrin, yielding a novel type of N-confused porphyrin derivatives. This presents a new avenue for the development of materials and molecules with unique optical, electronic, or biological properties (Li et al., 2011).

Electrocatalytic Oxygen Evolution

Research into the synthesis of new heteroleptic Ni(ii) complexes with derivatives of this compound as ligands showed their potential in electrocatalytic oxygen evolution reaction (OER). One of the complexes demonstrated high activity, highlighting the role of such compounds in advancing renewable energy technologies (Anamika et al., 2020).

Biological Activity Study

A study synthesized Co(II), Ni(II), and Cu(II) complexes with an enaminodione derivative of the discussed compound and explored their biological activities. While the compounds did not exhibit cytotoxic properties in the tested concentration range, their antibacterial and protistocidal activities were noted, indicating potential for further exploration in bioactive material development (Eremina et al., 2021).

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been shown to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

特性

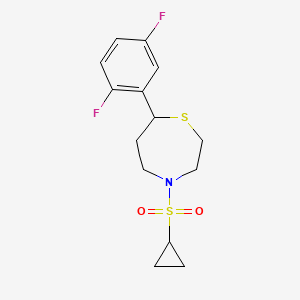

IUPAC Name |

2-[(2-chlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,18H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMWSFYEVZXMCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2Cl)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)

![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)

![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)

![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)

![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)